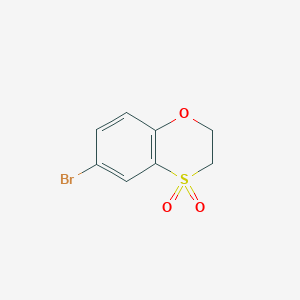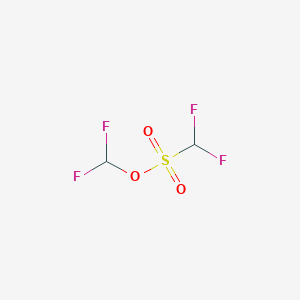
Methanaminium, N-(3-ethoxy-2-propenylidene)-N-methyl-, chloride, (E)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanaminium, N-(3-ethoxy-2-propenylidene)-N-methyl-, chloride, (E)-(9CI) is a chemical compound that belongs to the class of methanaminium salts. These compounds are often used in various chemical and industrial applications due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanaminium, N-(3-ethoxy-2-propenylidene)-N-methyl-, chloride, (E)-(9CI) typically involves the reaction of methanaminium derivatives with ethoxypropenylidene compounds under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield, purity, and cost-effectiveness, often involving multiple purification steps.
Chemical Reactions Analysis
Types of Reactions
Methanaminium, N-(3-ethoxy-2-propenylidene)-N-methyl-, chloride, (E)-(9CI) can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form different oxidation states.
Reduction: Reacting with reducing agents to form reduced products.
Substitution: Undergoing nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Methanaminium, N-(3-ethoxy-2-propenylidene)-N-methyl-, chloride, (E)-(9CI) has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications, such as antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanaminium, N-(3-ethoxy-2-propenylidene)-N-methyl-, chloride, (E)-(9CI) involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methanaminium, N-(3-ethoxy-2-propenylidene)-N-methyl-, chloride, (E)-(9CI) include other methanaminium salts with different substituents. Examples might include:
- Methanaminium, N-(3-methoxy-2-propenylidene)-N-methyl-, chloride
- Methanaminium, N-(3-ethoxy-2-butenylidene)-N-methyl-, chloride
Uniqueness
The uniqueness of Methanaminium, N-(3-ethoxy-2-propenylidene)-N-methyl-, chloride, (E)-(9CI) lies in its specific ethoxypropenylidene substituent, which may confer unique chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
[(E)-3-ethoxyprop-2-enylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C7H14NO.ClH/c1-4-9-7-5-6-8(2)3;/h5-7H,4H2,1-3H3;1H/q+1;/p-1/b7-5+; |
InChI Key |
WAOBRULCMHGSKO-GZOLSCHFSA-M |
Isomeric SMILES |
CCO/C=C/C=[N+](C)C.[Cl-] |
Canonical SMILES |
CCOC=CC=[N+](C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{bicyclo[2.2.1]heptan-2-yl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B13064466.png)



![1-[(1-Chloro-2,2,2-trifluoroethyl)thio]-4-methylbenzene](/img/structure/B13064488.png)

![4-Bromo-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13064497.png)


![3-(Methoxymethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B13064526.png)
![methyl (1R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclohexane-1-carboxylate](/img/structure/B13064534.png)

